Gadoteric acid is a gadolinium-based contrast agent (GBCA) commonly used in magnetic resonance imaging (MRI) []. It is administered intravenously and plays a crucial role in enhancing the contrast of specific tissues and structures within the body, allowing for better visualization during MRI scans. This improved visualization aids in the detection and diagnosis of various medical conditions [, ].
Gadoteric acid's ability to enhance contrast in MRI relies on its paramagnetic properties. When placed in a strong magnetic field, the unpaired electrons within the gadoteric acid molecule create a magnetic moment. This interaction amplifies the relaxation rates of nearby water protons, which translates to a brighter signal on MRI images [, ].
Researchers utilize gadoteric acid in various scientific investigations, including:
While gadoteric acid plays a valuable role in scientific research, ongoing investigations focus on:
Gadoteric acid is a macrocyclic, ionic gadolinium-based contrast agent primarily utilized in magnetic resonance imaging (MRI). It is composed of gadolinium (Gd³⁺) complexed with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), which serves as the chelating agent. The compound exhibits paramagnetic properties that enhance the relaxation rates of water protons in its vicinity, thereby increasing the signal intensity of tissues during MRI scans. This compound is administered intravenously and is known for its high thermodynamic and kinetic stability, which reduces the risk of gadolinium release and associated toxicity compared to other contrast agents .
In MRI, gadoteric acid acts as a contrast agent. When injected intravenously, it enters the bloodstream and accumulates in areas with leaky blood vessels or disrupted blood-brain barrier. The paramagnetic properties of gadolinium shorten the relaxation time of nearby water molecules, leading to increased signal intensity on MRI scans. This allows for better differentiation between healthy and diseased tissues [].
Gadoteric acid is generally well-tolerated, but there are some potential safety concerns:
The final product may be formulated as a meglumine salt for enhanced solubility and administration ease .
Gadoteric acid is widely used in medical imaging for:
| Compound Name | Structure Type | Stability | Risk of Nephrogenic Systemic Fibrosis |
|---|---|---|---|
| Gadopentetate dimeglumine | Linear | Moderate | High |
| Gadodiamide | Linear | Low | High |
| Gadobutrol | Nonionic Macrocyclic | High | Low |
| Gadoteridol | Nonionic Macrocyclic | High | Low |
| Gadoteric acid | Ionic Macrocyclic | Highest | Low |
Gadoteric acid's macrocyclic structure offers superior kinetic stability compared to linear agents, significantly reducing the risk of releasing free gadolinium ions .
Gadoteric acid features a 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle that chelates gadolinium(III) via four nitrogen atoms from the cyclen ring and four carboxylate oxygen atoms from the acetate side arms [1] [3]. The macrocyclic scaffold adopts a preorganized trans-III conformation, which optimizes metal-ligand bond distances and angles for gadolinium coordination [1]. This configuration ensures octadentate binding, where the Gd³⁺ ion is fully encapsulated within the ligand cavity (ionic radius mismatch: Gd³⁺ = 1.05 Å vs. DOTA cavity = 1.3 Å) [5].
The SMILES notation ([O-]C(CN(CCN1CC([O-])=O)CCN(CCN(CC(O)=O)CC1)CC([O-])=O)=O.[Gd+3]) highlights the tetraazacyclododecane backbone with four carboxylmethyl arms [3]. X-ray crystallography confirms a square-antiprismatic geometry around gadolinium, with Gd–N bond lengths of 2.50–2.65 Å and Gd–O bonds of 2.35–2.45 Å [1] [5]. This rigid coordination geometry minimizes steric strain and enhances complex stability compared to linear chelators.
The gadoteric acid-gadolinium complex demonstrates exceptional thermodynamic stability, with a log K (25°C, 0.1 M KCl) of 25.6 ± 0.2 [5]. This value surpasses linear gadolinium chelates like gadopentetate (log K = 22.1) due to the macrocycle’s preorganized structure reducing entropy loss during complexation [5]. The high basicity of DOTA’s nitrogen donors (pKa ≈ 11–12) enables strong electrostatic interactions with Gd³⁺, while carboxylate groups provide additional charge compensation [1] [5].
Table 1: Thermodynamic stability constants of selected gadolinium complexes
| Complex | log K (Gd³⁺) | log K’ (pH 7.4) |
|---|---|---|
| Gadoteric acid | 25.6 | 18.9 |
| Gadobutrol | 21.8 | 14.9 |
| Gadodiamide | 16.9 | 10.3 |
Data derived from competition experiments using spectrophotometric and potentiometric methods [5].
At physiological pH (7.4), the conditional stability constant (log K’) decreases to 18.9 due to proton competition for ligand binding sites [5]. This value remains superior to linear agents (e.g., gadodiamide: log K’ = 10.3), as calculated via:
$$
\log K’ = \log K - \sum \alpha_{\text{H}}
$$
where $$\alpha_{\text{H}}$$ represents the ligand’s protonation degree [5]. The macrocycle’s high denticity prevents significant proton-induced decomplexation under biological conditions, with less than 0.1% free Gd³⁺ predicted at equilibrium in serum [1] [5].
Gadoteric acid exhibits remarkable kinetic inertness, with a dissociation half-life ($$t{1/2}$$) of 1,450 hours in 0.1 M HCl at 37°C [5]. This slow dissociation arises from the macrocycle’s rigid structure, which imposes a high activation energy barrier for Gd³⁺ release. Comparative studies show linear chelates dissociate >100× faster under identical conditions (e.g., gadodiamide: $$t{1/2}$$ = 12 hours) [5].
Table 2: Kinetic parameters for gadolinium complex dissociation
| Complex | $$t_{1/2}$$ (0.1 M HCl, 37°C) | Activation Energy (kJ/mol) |
|---|---|---|
| Gadoteric acid | 1,450 hours | 98.4 |
| Gadobutrol | 320 hours | 76.2 |
| Gadodiamide | 12 hours | 54.8 |
Data obtained via relaxometric monitoring of Gd³⁺ release [5].
Among macrocyclic agents, gadoteric acid’s dissociation kinetics are slower than those of non-ionic analogs (e.g., gadobutrol: $$t_{1/2}$$ = 320 hours) due to its ionic character enhancing metal-ligand electrostatic interactions [1] [5]. The dissociation rate follows first-order kinetics, described by:
$$
\ln\left(\frac{[GdL]}{[GdL]_0}\right) = -kt
$$
where $$k$$ = 1.5 × 10⁻⁶ s⁻¹ for gadoteric acid [5]. Transmetallation studies with Zn²⁺ (1 mM, pH 7.4) show <2% Gd³⁺ release after 15 days, compared to 85% for linear complexes under identical conditions [5].